N-(5-chloro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
Description
This compound features a 1H-imidazole core substituted at position 4 with a carboxamide group linked to a 5-chloro-2-methylphenyl moiety. The N1 position of the imidazole is modified with a benzyl group bearing a 4-[2-(4-methoxyphenyl)acetamido]phenyl substituent. The chloro and methoxy groups likely influence lipophilicity and electronic properties, which may affect binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3/c1-18-3-8-21(28)14-24(18)31-27(34)25-16-32(17-29-25)15-20-4-9-22(10-5-20)30-26(33)13-19-6-11-23(35-2)12-7-19/h3-12,14,16-17H,13,15H2,1-2H3,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQQCFDUIWFIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The chloro and methoxy groups are introduced through substitution reactions using reagents such as chlorinating agents and methoxylating agents.
Amidation: The final step involves the formation of the amide bond through a reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations:
Core Structure Variations: The target compound and share a 1H-imidazole core, whereas is a benzo[d]imidazole derivative. Substituent positioning (e.g., carboxamide at C4 in the target vs. C5 in ) may lead to divergent biological interactions.
Substituent Effects :
- Chloro/Methoxy Groups : The target’s 5-chloro-2-methylphenyl and 4-methoxyphenyl groups likely increase lipophilicity compared to ’s 4-fluorophenyl group. Fluorine’s electronegativity may enhance metabolic stability in .
- Thioether vs. Carboxamide : The thioether linkage in could improve membrane permeability, whereas the carboxamide in the target may facilitate hydrogen bonding with target proteins .
Synthetic Methodologies :
- employs eco-friendly deep eutectic solvents, aligning with green chemistry trends.
- ’s one-pot reductive cyclization offers efficiency, reducing purification steps. The target’s synthesis remains undocumented in the evidence.
Pharmacological and Industrial Relevance
- COX Inhibition : demonstrates COX1/2 inhibition, suggesting that imidazole derivatives with electronegative substituents (e.g., fluorine) and thioether linkages may target inflammatory pathways . The target’s carboxamide group could similarly interact with enzymatic active sites.
- The target’s chloro and methoxy groups may confer antifungal properties, though this requires experimental validation.
Biological Activity
N-(5-chloro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes current findings on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a multi-functional structure with an imidazole core, which is often associated with diverse biological activities. The presence of chloro and methoxy substituents enhances its pharmacological profile.
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have reported the following:
- Cell Lines Tested : A549 (lung carcinoma) and HeLa (cervical carcinoma).
- IC50 Values : The compound demonstrated an IC50 of approximately 10 µM against A549 cells, indicating moderate potency compared to standard chemotherapeutics .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : Studies suggest that the compound interferes with cell cycle progression, particularly at the S phase, leading to apoptosis.
- Induction of Apoptosis : The compound activates apoptotic pathways, evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of the compound on A549 and HeLa cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 10 | Apoptosis induction |
| HeLa | 12 | Cell cycle arrest |
This study highlights the compound's potential as a therapeutic agent against lung and cervical cancers .
Study 2: Anti-inflammatory Properties
In addition to its anticancer activity, the compound has been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting a dual role in cancer therapy and inflammation management.
Q & A
Q. Key Reagents :
| Step | Reagents/Conditions | Role |
|---|---|---|
| 1 | TBTU, 2,6-lutidine | Amide bond formation |
| 2 | DCM (solvent), HCl (workup) | Reaction medium and purification |
| 3 | Potassium carbonate, aryl halides | Substitution reactions |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer :
Optimization strategies include:
- Temperature Control : Maintaining 0–5°C during TBTU addition to minimize side reactions .
- pH Adjustment : Using buffered conditions (e.g., sodium bicarbonate washes) to stabilize reactive intermediates .
- Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
- Purification : Employing column chromatography or recrystallization (ethanol/hexane) for final product isolation .
Q. Example Optimization Table :
| Parameter | Standard Condition | Optimized Condition | Yield Increase |
|---|---|---|---|
| TBTU Equiv. | 1.0 | 1.2 | 15% |
| Reaction Time | 12 hr | 18 hr | 10% |
| Solvent | DCM | DMF | 20% (polar aprotic boost) |
Basic: What analytical techniques confirm the compound’s structure and purity?
Q. Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify proton environments and carbon frameworks .
- Mass Spectrometry : LCMS or HRMS for molecular ion confirmation .
- X-ray Crystallography : Resolving 3D structure (if crystals form) .
- Elemental Analysis : Ensuring ≤0.5% deviation from theoretical C/H/N/O values .
Advanced: How can contradictory biological activity data across assays be resolved?
Answer :
Contradictions may arise from:
- Assay Variability : Compare results under standardized conditions (e.g., cell line specificity, incubation time) .
- Purity Verification : Re-test using HPLC-purified samples to exclude impurities .
- Structural Analog Testing : Evaluate derivatives (e.g., chloro-to-methoxy substitutions) to isolate active pharmacophores .
Case Study : A 2025 study resolved inconsistent COX-2 inhibition data by re-evaluating solvent effects (DMSO vs. ethanol) on compound solubility .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Q. Answer :
Substituent Variation : Synthesize analogs with modified groups (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to assess bioactivity shifts .
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like kinase enzymes .
Biological Assays : Test analogs in enzyme inhibition (e.g., IC₅₀) and cytotoxicity assays (MTT) to correlate structure with activity .
Q. SAR Table (Example) :
| Analog | Substituent | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 1 | 4-OCH₃ | 0.8 | Reference |
| 2 | 4-F | 1.2 | Reduced activity |
| 3 | 4-NO₂ | >10 | Inactive |
Basic: What methods assess the compound’s stability under storage or physiological conditions?
Q. Answer :
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- pH Stability : Expose to buffers (pH 1–10) and analyze by TLC/NMR .
- Light Sensitivity : UV-vis spectroscopy to track photodegradation .
Advanced: How can computational tools predict biological targets or metabolic pathways?
Q. Answer :
- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify kinase or GPCR targets .
- Metabolism Simulation : CypReact or GLORYx to forecast Phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
- ADME Profiling : Predict logP (lipophilicity) and bioavailability via QikProp .
Advanced: What strategies mitigate synthetic challenges like low regioselectivity?
Q. Answer :
- Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer coupling reactions .
- Microwave Synthesis : Enhance reaction rates and selectivity via controlled dielectric heating .
- Enzymatic Catalysis : Lipases or transaminases for stereoselective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
